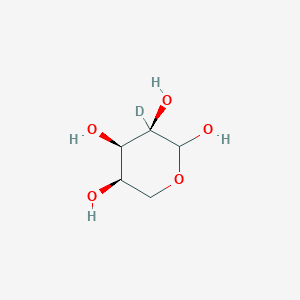
Esmolol Acid-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esmolol Acid-d7 is a deuterated form of Esmolol Acid, which is a cardioselective beta-1 adrenergic receptor blocker. This compound is primarily used as an internal standard for the quantification of Esmolol in various analytical applications. The deuterium labeling in this compound enhances its stability and allows for precise quantification in mass spectrometry studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid-d7 involves the incorporation of deuterium atoms into the Esmolol Acid molecule. This is typically achieved through a multi-step synthetic process:
Deuteration of Isopropylamine: The isopropylamine group in Esmolol Acid is replaced with a deuterated isopropylamine.
Formation of this compound: The deuterated isopropylamine is then reacted with the appropriate intermediates to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Esmolol Acid-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction of the carbonyl group yields alcohols .
Wissenschaftliche Forschungsanwendungen
Esmolol Acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Esmolol.
Biology: Helps in studying the pharmacokinetics and metabolism of Esmolol in biological systems.
Medicine: Used in clinical research to understand the effects of Esmolol on cardiac function.
Industry: Employed in the development and quality control of pharmaceutical formulations containing Esmolol .
Wirkmechanismus
Esmolol Acid-d7, like its non-deuterated counterpart, works by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions. The compound prevents the action of epinephrine and norepinephrine, which are naturally occurring substances that increase heart rate and force of contraction .
Vergleich Mit ähnlichen Verbindungen
Esmolol: The non-deuterated form of Esmolol Acid-d7.
Metoprolol: Another beta-1 adrenergic receptor blocker with a longer duration of action.
Atenolol: A beta-1 selective adrenergic receptor blocker used for similar indications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Esmolol is required .
Eigenschaften
CAS-Nummer |
1346598-79-5 |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
288.395 |
IUPAC-Name |
3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |
InChI-Schlüssel |
ILSCWPMGTDPATI-UENXPIBQSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Synonyme |
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid; 3-(4-(2-Hydroxy-3-(isopropylamino-d7)propoxy)phenyl)propionic Acid; ASL 8123-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)


![[5'-13C]ribothymidine](/img/structure/B583967.png)



![L-[5-13C]Sorbose](/img/structure/B583974.png)


